Ethyl 4-amino-8-ethylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-8-ethylquinoline-3-carboxylate, also known as EAEC, is a chemical compound that belongs to the quinoline family. This compound has been extensively studied for its potential applications in scientific research. In
Scientific Research Applications
Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mechanism Of Action
The mechanism of action of Ethyl 4-amino-8-ethylquinoline-3-carboxylate is not fully understood. However, it has been proposed that Ethyl 4-amino-8-ethylquinoline-3-carboxylate may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Biochemical And Physiological Effects
Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been found to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Advantages And Limitations For Lab Experiments
Ethyl 4-amino-8-ethylquinoline-3-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also some limitations to using Ethyl 4-amino-8-ethylquinoline-3-carboxylate in lab experiments. For example, Ethyl 4-amino-8-ethylquinoline-3-carboxylate may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of Ethyl 4-amino-8-ethylquinoline-3-carboxylate is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on Ethyl 4-amino-8-ethylquinoline-3-carboxylate. One area of research could focus on elucidating the mechanism of action of Ethyl 4-amino-8-ethylquinoline-3-carboxylate. This could involve studying the effects of Ethyl 4-amino-8-ethylquinoline-3-carboxylate on various enzymes and signaling pathways. Another area of research could focus on developing new derivatives of Ethyl 4-amino-8-ethylquinoline-3-carboxylate with improved biological activities. Finally, research could also focus on exploring the potential therapeutic applications of Ethyl 4-amino-8-ethylquinoline-3-carboxylate in various diseases, including cancer and inflammation.
Conclusion
In conclusion, Ethyl 4-amino-8-ethylquinoline-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It possesses a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has several advantages as a research tool, but there are also some limitations to using it in lab experiments. Future research on Ethyl 4-amino-8-ethylquinoline-3-carboxylate could focus on elucidating its mechanism of action, developing new derivatives, and exploring its potential therapeutic applications.
Synthesis Methods
The synthesis of Ethyl 4-amino-8-ethylquinoline-3-carboxylate involves the reaction of 4-amino-8-ethylquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of Ethyl 4-amino-8-ethylquinoline-3-carboxylate as a white crystalline solid with a melting point of 137-139°C.
properties
CAS RN |
113515-73-4 |
---|---|
Product Name |
Ethyl 4-amino-8-ethylquinoline-3-carboxylate |
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
ethyl 4-amino-8-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-3-9-6-5-7-10-12(15)11(8-16-13(9)10)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16) |
InChI Key |
GCOBGJWZSBKCDK-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N |
synonyms |
4-Amino-8-ethylquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.